3,3-Dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the class of compounds known as 1,4-benzodiazepines. These compounds are characterized by a seven-membered diazepine ring fused to a benzene ring. The specific compound features a phenyl ring substituted with a trifluoromethyl group at the 11-position and two methyl groups at the 3-position of the diazepine ring. This compound has been identified as a potential inhibitor of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), an enzyme essential for isoprenoid biosynthesis in the malaria parasite, Plasmodium falciparum []. This enzyme is absent in humans, making it a promising target for antimalarial drug development.
The molecular structure of a closely related compound, 11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate, has been determined by X-ray crystallography []. This analysis revealed that the seven-membered diazepine ring adopts a boat conformation, while the cyclohexene ring exists in a 1,2-diplanar conformation. The dihedral angle between the two aromatic rings was found to be 65.46° []. While the specific structural data for the trifluoromethyl-substituted compound is not available in the provided literature, its structure is expected to be similar.
The mechanism of action of 3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one as a potential antimalarial agent is proposed to involve the inhibition of the enzyme DXR []. DXR catalyzes a crucial step in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of the malaria parasite. By inhibiting DXR, this compound is thought to disrupt the isoprenoid biosynthesis pathway, leading to the depletion of essential isoprenoid precursors and ultimately inhibiting parasite growth [].
The primary scientific research application identified for 3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is its potential as an antimalarial agent []. It has shown promising activity against the malaria parasite by inhibiting the enzyme DXR. Further research is needed to fully evaluate its efficacy, safety, and suitability as a drug candidate.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: